molecular formula C16H14N2O2S2 B2549861 [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone CAS No. 622344-53-0

[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone

Cat. No. B2549861
CAS RN: 622344-53-0
M. Wt: 330.42
InChI Key: LWNDVGCPPAOGCG-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are known to exhibit a broad spectrum of biological activity . They are often used in the synthesis of anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Synthesis Analysis

Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Benzothiazole derivatives can form intensely colored complexes with metal ions in acetone solution in the absence of irradiation . The composition and stability of the complexes depend on the nature of the metal ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, 5-(1,3-Benzothiazol-2-yl)substituted 1´,3´-dihydrospiro forms intensely colored complexes with metal ions in acetone solution in the absence of irradiation .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may also target the same or similar biological pathways.

Mode of Action

tuberculosis . Therefore, it is possible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may interact with its targets in a similar manner, leading to the inhibition of the growth of the pathogen.

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may have similar effects.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Benzothiazole derivatives have shown promise in the development of new anti-tubercular compounds . Future research may focus on improving the synthetic pathways and studying the mechanism of action of these compounds .

properties

IUPAC Name

[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-16(18-7-9-20-10-8-18)14-6-5-13(21-14)15-17-11-3-1-2-4-12(11)22-15/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNDVGCPPAOGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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